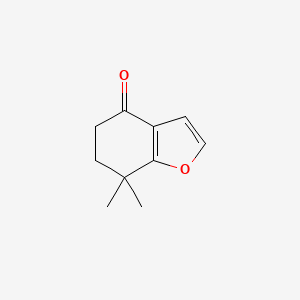

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol It is a benzofuran derivative characterized by the presence of a dimethyl group at the 7th position and a tetrahydro-1-benzofuran-4-one core structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with phenol in the presence of a Lewis acid catalyst . The reaction typically occurs at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and catalyst concentration, to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,6-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-one

- 5,6,7,7a-Tetrahydro-3,6-dimethyl-2(4H)-benzofuranone

Uniqueness

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one is unique due to its specific substitution pattern and structural features. The presence of the dimethyl group at the 7th position and the tetrahydro-1-benzofuran-4-one core structure confer distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry.

Biologische Aktivität

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzofuran-4-one (CAS No. 849334-10-7) is a chemical compound with significant potential in various biological applications. This article examines its biological activity, focusing on its antimicrobial and antioxidant properties, as well as its mechanisms of action and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C10H12O2, with a molecular weight of 164.2 g/mol. The structure features a benzofuran core with dimethyl substitution that influences its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.2 g/mol |

| CAS Number | 849334-10-7 |

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains with promising results:

- Staphylococcus aureus : Minimum inhibitory concentration (MIC) observed at 18 µg/mL.

- Bacillus subtilis : MIC recorded at 10 µg/mL.

- Escherichia coli : Moderate activity noted against mutant strains.

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Its mechanism involves the scavenging of free radicals and inhibition of oxidative stress pathways. In vitro assays have demonstrated that it can effectively reduce oxidative damage in cellular models:

- DPPH Assay : Demonstrated a significant reduction in DPPH radical levels.

- ABTS Assay : Showed strong ABTS radical cation scavenging activity.

These results indicate that this compound could be beneficial in protecting cells from oxidative damage .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress responses.

- Receptor Binding : Potential binding to receptors that modulate inflammatory responses.

- Cellular Pathways : Activation of pathways that promote cellular repair and regeneration.

These mechanisms contribute to its overall protective effects against cellular damage and microbial infections .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of several benzofuran derivatives including this compound. The results highlighted its effectiveness against resistant bacterial strains and suggested further exploration for clinical applications .

Research on Antioxidant Potential

Another investigation focused on the antioxidant capabilities of this compound in neuroprotective models. It was found to significantly reduce markers of oxidative stress in neuronal cells subjected to toxic insults .

Eigenschaften

IUPAC Name |

7,7-dimethyl-5,6-dihydro-1-benzofuran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-10(2)5-3-8(11)7-4-6-12-9(7)10/h4,6H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULUQHUJAQXAOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C2=C1OC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.